Methyl 4-methyl-3-morpholinobenzoate
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Overview
Description
Methyl 4-methyl-3-morpholinobenzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is replaced by a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-morpholinobenzoate typically involves the esterification of 4-methyl-3-morpholinobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-morpholinobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methyl-3-morpholinobenzoic acid.
Reduction: 4-methyl-3-morpholinobenzyl alcohol.
Substitution: Various substituted morpholinobenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-3-morpholinobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-morpholinobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-morpholinobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-morpholinobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-methylbenzoate: Lacks the morpholine ring.
Uniqueness
Methyl 4-methyl-3-morpholinobenzoate is unique due to the presence of both the methyl group and the morpholine ring on the benzene ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-methyl-3-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-10-3-4-11(13(15)16-2)9-12(10)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
ZYTOTNPQJHDDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2CCOCC2 |
Origin of Product |
United States |
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